2-Oxa-7,9-diazabicyclo[3.3.1]nonane
Description
Significance of Bicyclic Heterocycles in Organic Chemistry
Bicyclic heterocycles are fundamental building blocks in the design and synthesis of a vast array of organic molecules, particularly in the field of medicinal chemistry. Their rigid, well-defined conformations allow for the precise spatial orientation of functional groups, a critical factor in molecular recognition and drug-receptor interactions. nih.gov The incorporation of heteroatoms such as nitrogen and oxygen into these bicyclic frameworks introduces new electronic properties and hydrogen bonding capabilities, further enhancing their potential as scaffolds for therapeutic agents. nih.gov The structural rigidity of these systems also often leads to improved metabolic stability and bioavailability of the resulting drug candidates.
Structural Characteristics of Bicyclo[3.3.1]nonane Frameworks
The bicyclo[3.3.1]nonane skeleton consists of two fused six-membered rings. A key feature of this framework is its conformational flexibility, with the two rings capable of adopting chair-chair, chair-boat, or boat-boat conformations. The preferred conformation is influenced by the nature and position of substituents on the rings. The chair-chair conformation is generally the most stable, but steric interactions between substituents can favor the chair-boat or even the boat-boat form. nih.govtandfonline.com This conformational diversity is a crucial aspect of their chemistry, influencing their reactivity and biological activity.
Overview of Heteroatom Inclusion in Bicyclo[3.3.1]nonanes
The introduction of heteroatoms into the bicyclo[3.3.1]nonane framework gives rise to a wide variety of heteroanalogues with diverse properties. The positions of the heteroatoms significantly impact the molecule's geometry, electronic distribution, and reactivity. For instance, the replacement of a carbon atom with a nitrogen atom creates an azabicyclo[3.3.1]nonane, a scaffold present in numerous alkaloids and synthetic compounds with a broad spectrum of biological activities, including acting as nicotinic acetylcholine (B1216132) receptor (nAChR) ligands. nih.gov The incorporation of an oxygen atom, creating an oxabicyclo[3.3.1]nonane, can influence the molecule's polarity and hydrogen bonding potential. The strategic placement of multiple heteroatoms, as seen in diazabicyclo[3.3.1]nonanes and oxadiazabicyclo[3.3.1]nonanes, further expands the chemical space and potential applications of these bicyclic systems. researchgate.netsci-hub.se
Contextualizing 2-Oxa-7,9-diazabicyclo[3.3.1]nonane within the Bicyclic Landscape
This compound, which is also referred to as 3-Oxa-7,9-diazabicyclo[3.3.1]nonane depending on the numbering convention, is a specific heteroanalogue of the bicyclo[3.3.1]nonane framework. researchgate.net It features an oxygen atom at the 2-position and two nitrogen atoms at the 7- and 9-positions. This unique arrangement of heteroatoms imparts specific structural and electronic characteristics to the molecule. The presence of two nitrogen atoms and one oxygen atom within the bicyclic core makes it a scaffold of interest for the development of novel compounds with potential applications in medicinal chemistry. For instance, derivatives of 9-oxa-3,7-diazabicyclo[3.3.1]nonane have been investigated as orexin (B13118510) receptor antagonists, which are of potential use in treating sleep disorders, anxiety, and other neurological conditions. tandfonline.comgoogle.com The synthesis of the parent compound, this compound, has been reported as a novel building block for creating libraries of structurally diverse compounds for pharmacological screening. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
501414-22-8 |
|---|---|
Molecular Formula |
C6H12N2O |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-oxa-7,9-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C6H12N2O/c1-2-9-6-4-7-3-5(1)8-6/h5-8H,1-4H2 |
InChI Key |
XUBMWGXQJYWHKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2CNCC1N2 |
Origin of Product |
United States |
Conformational Analysis of 2 Oxa 7,9 Diazabicyclo 3.3.1 Nonane
Theoretical Frameworks for Conformational Prediction
The conformational landscape of bicyclo[3.3.1]nonane and its heteroanalogues is extensively studied using computational chemistry. Theoretical frameworks are essential for predicting the relative stabilities of different conformers and understanding the barriers to their interconversion.
Commonly employed methods include:
Ab initio and Density Functional Theory (DFT) Calculations: These high-level quantum mechanical methods are used to perform full geometry optimizations and calculate the relative energies of various conformers. tandfonline.com For instance, calculations on related 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones have been performed at the MP4/6-31G level to determine the energy difference between chair-chair and boat-chair forms. tandfonline.com Such methods provide deep insight into the electronic structure and the subtle interactions governing conformational preference.
Semi-empirical Quantum Methods: Methods like AM1 and PM3 offer a computationally less expensive alternative for analyzing thermodynamic stability and conversion mechanisms, and have been successfully applied to various diazabicyclo[3.3.1]nonan-9-ones. d-nb.inforsc.org
Molecular Mechanics (MM): Force-field calculations, such as those using the MM2 force field, are valuable for modeling steric strain and predicting the geometries of different conformers in large series of molecules. researchgate.net
These theoretical approaches are often used in concert with experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, to build a comprehensive model of the molecule's structure and dynamics in solution and in the solid state. tandfonline.comtandfonline.com
Major Conformational Isomers: Chair-Chair, Boat-Chair, and Twisted Boat
The bicyclo[3.3.1]nonane framework can theoretically exist in several conformations, with three being of primary importance: the twin-chair (or chair-chair, CC), the boat-chair (BC), and the twisted twin-boat (BB). rsc.org For 2-Oxa-7,9-diazabicyclo[3.3.1]nonane, these conformers describe the arrangement of the six-membered tetrahydropyran (B127337) and 1,3-diazacyclohexane rings.
Chair-Chair (CC) Conformation: In this form, both the oxacyclohexane and diazacyclohexane rings adopt a chair shape. While this often represents the ground state for the parent bicyclo[3.3.1]nonane, the introduction of heteroatoms can significantly alter its stability due to steric and electronic effects. rsc.org
Boat-Chair (BC) Conformation: This isomer features one ring in a boat conformation and the other in a chair. For heteroanalogues, the BC form is frequently populated and can even become the most stable conformer. rsc.org In the case of this compound, this could involve either a boat-shaped oxacyclohexane and a chair-shaped diazacyclohexane, or vice-versa. Studies on analogous 3-thia-7-azabicyclo[3.3.1]nonan-9-ones have revealed a boat conformer for the nitrogen-containing ring and a chair for the sulfur-containing ring. tandfonline.com
Twisted Boat (or Twin-Boat, BB) Conformation: This C2-symmetric conformer is generally higher in energy due to destabilizing steric factors and is usually not detected in significant amounts, though it can act as an intermediate in the interconversion between other forms. rsc.org
Table 1: Comparison of Predicted Features for Major Conformers of this compound
| Feature | Chair-Chair (CC) Conformer | Boat-Chair (BC) Conformer |
|---|---|---|
| Ring Shapes | Oxacyclohexane (Chair), Diazacyclohexane (Chair) | Can be Oxacyclohexane (Boat)/Diazacyclohexane (Chair) or vice-versa |
| Symmetry (unsubstituted) | C_s | C_s |
| Key Interactions | Potential transannular repulsion (H on C5 vs. lone pairs on N7/N9). Potential anomeric stabilization (n_O → σ*_C-N). | Alleviates some transannular strain. May introduce other flagpole or bowsprit interactions. |
| Expected Dipole Moment | Relatively low | Generally higher than the CC conformer |
| Relative Stability | Often the ground state, but destabilized by heteroatom lone-pair repulsions. | Can be the preferred conformer, especially with bulky substituents or specific stereoelectronic effects. |
Factors Influencing Conformational Preferences
The conformational equilibrium of this compound is a delicate balance of several competing factors. The presence and location of the three heteroatoms are paramount, as are the nature of any substituents and the surrounding solvent environment.
Stereoelectronic Effects of Heteroatoms (Oxygen and Nitrogen)
The introduction of oxygen and nitrogen atoms into the bicyclic framework creates significant stereoelectronic effects that can stabilize or destabilize certain conformations.
Lone Pair Repulsions: In the chair-chair conformation, the lone pairs of electrons on the heteroatoms can lead to significant repulsive interactions. In many heavy atom-substituted bicyclo[3.3.1]nonanes, strong lone pair-lone pair (lp-lp) repulsion between atoms at positions 3 and 7 destabilizes the CC conformer, a phenomenon known as the "Hockey Sticks" effect, leading to a preference for the BC conformer. rsc.org In this compound, repulsion between the lone pairs of the two nitrogen atoms (N7 and N9) and between these lone pairs and the C-H bonds at the bridgehead positions could similarly favor a BC geometry.
Anomeric and Hyperconjugative Effects: Stabilizing hyperconjugative interactions, often referred to as the anomeric effect in heterocyclic systems, play a crucial role. For this compound, a potential n_O → σ_C-N interaction (where n is the lone pair on the oxygen and σ is the antibonding orbital of the C1-N9 or C3-N9 bond) could stabilize conformations that allow for proper orbital alignment. Similarly, stabilizing LP-N–C–X interactions have been shown to favor the CC conformer in related systems like 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane. rsc.org
Influence of Heteroatom Position: The position of the heteroatom is critical. Empirical force-field calculations on the isomeric 2-oxabicyclo[3.3.1]nonane show that its chair-chair and boat-chair conformers are nearly equal in energy, whereas the 3-oxabicyclo[3.3.1]nonane clearly prefers the chair-chair conformation. researchgate.net This suggests that the 2-oxa substitution pattern, as seen in the target molecule, may lead to a more flexible system with a smaller energy gap between the CC and BC states compared to other isomers.
Role of Substituents and Intramolecular Interactions
Substituents, particularly on the nitrogen atoms, can dramatically shift the conformational equilibrium.
Steric Effects: Bulky substituents can introduce severe 1,3-diaxial steric repulsion. For example, in 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes, these repulsions force the molecule to adopt a BC conformation to minimize steric strain. rsc.org Similarly, placing large substituents on N7 in this compound would likely favor a BC conformation where the diazacyclohexane ring is in the boat form.
N-Substituent Electronic Effects: The nature of N-substituents can control the geometry at the nitrogen atom. In 3,7-diazabicyclo[3.3.1]nonanes, N,N'-diacyl derivatives tend to enforce a planar geometry at the nitrogen atoms, which is compatible with a twin-chair conformation. In contrast, N,N'-dialkyl or -disulfonyl groups result in a more pyramidal nitrogen geometry, which favors a boat-chair conformation.
Intramolecular Hydrogen Bonding: If the nitrogen at position 7 is secondary (N-H), it can act as a hydrogen bond donor. In analogous systems, intramolecular hydrogen bonding between an N-H group and a heteroatom lone pair or a hydroxyl group can lock the molecule into a specific conformation, often a boat-chair form. researchgate.netresearchgate.net
Solvent Effects on Conformational Equilibrium
The surrounding medium can influence the relative energies of conformers, shifting the equilibrium. This is particularly true when the conformers have different dipole moments.
The boat-chair conformer of a bicyclo[3.3.1]nonane derivative typically possesses a larger dipole moment than the more symmetric chair-chair conformer. Consequently, polar solvents are expected to preferentially stabilize the BC form, increasing its population in the equilibrium mixture. This solvent-dependence is a known phenomenon for amides based on the 3,7-diazabicyclo[3.3.1]nonane scaffold. researchgate.net Furthermore, solvents capable of acting as hydrogen bond donors or acceptors can engage in specific interactions with the heteroatoms of this compound, further influencing the conformational balance.
Table 2: Predicted Influence of Substituents and Solvent on Conformational Preference
| Factor | Condition | Predicted Preferred Conformer | Rationale |
|---|---|---|---|
| N7-Substituent | Small (e.g., -H) or acyl | Chair-Chair (CC) | Minimizes steric hindrance; planar amide geometry fits well in CC. |
| Bulky (e.g., -tBu, -benzyl) | Boat-Chair (BC) | Alleviates 1,3-diaxial steric strain. rsc.org | |
| C6/C8 Substituents | Bulky, equatorial | Boat-Chair (BC) | Avoids steric clash between aryl groups in the CC form. rsc.org |
| Intramolecular H-Bond | Possible (e.g., N7-H donor to acceptor) | Boat-Chair (BC) | The specific geometry of the BC form may be required to facilitate H-bonding. researchgate.net |
| Solvent Polarity | Non-polar (e.g., hexane) | Chair-Chair (CC) | Favors the less polar conformer. |
| Polar (e.g., DMSO, water) | Boat-Chair (BC) | Stabilizes the conformer with the larger dipole moment. researchgate.net |
Conformational Dynamics and Interconversion Pathways
The different conformers of this compound are not static but exist in a dynamic equilibrium. The molecule can interconvert between forms, most notably between the chair-chair and boat-chair conformations. This process involves the inversion of one or both of the six-membered rings.
The pathway for a CC ⇌ BC interconversion is thought to proceed through a higher-energy, flexible twisted-boat (BB) intermediate. rsc.org The energy barriers associated with these conformational changes can be investigated experimentally using dynamic NMR (DNMR) spectroscopy. By analyzing the broadening and coalescence of NMR signals at different temperatures, the rate of interconversion and the corresponding activation free energy (ΔG‡) can be determined. Such studies on related bicyclo[3.3.1]nonane systems have provided valuable data on their flexibility and the stability of their various conformational states. rsc.org
Reactivity and Chemical Transformations of 2 Oxa 7,9 Diazabicyclo 3.3.1 Nonane
Functionalization Strategies of the Bicyclic Core
The functionalization of the 2-oxa-7,9-diazabicyclo[3.3.1]nonane core is crucial for synthesizing a wide array of derivatives with tailored properties. These strategies primarily involve the introduction of substituents onto the bicyclic framework and derivatization at the heteroatoms.
The introduction of aromatic and aliphatic groups onto the this compound skeleton is a key strategy for creating diverse molecular architectures. This can be achieved through various synthetic methodologies, including multi-component reactions and subsequent modifications.
One of the common methods for constructing the bicyclo[3.3.1]nonane framework with substituents is the Mannich-type condensation. chemijournal.comnih.gov This reaction typically involves a ketone, an aldehyde, and an amine, leading to the formation of the bicyclic system with substituents derived from the starting materials. For instance, the reaction of a cyclic ketone with an aromatic aldehyde and an ammonia (B1221849) source can yield a 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one, a related structural motif. chemijournal.com The choice of the starting ketone and aldehyde directly determines the nature of the substituents on the resulting bicyclic core.
Furthermore, derivatives of 9-oxa-3,7-diazabicyclo[3.3.1]nonane have been synthesized with various aryl groups. google.com These synthetic routes often involve the cyclization of appropriately substituted precursors. The functionalization can also be achieved through the reaction of pre-formed bicyclic systems. For example, 1,2-additions of aryl Grignard reagents to the carbonyl group of related 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones have been reported to introduce aryl substituents. researchgate.net
The table below summarizes some examples of substituted this compound analogues and the synthetic methods employed.
| Substituent Type | Method of Introduction | Reference |
| Aromatic | Mannich-type condensation | chemijournal.comnih.gov |
| Aromatic | Cyclization of substituted precursors | google.com |
| Aromatic | Grignard reaction | researchgate.net |
| Aliphatic | Mannich-type condensation | ect-journal.kzsemanticscholar.org |
These functionalization strategies provide access to a wide range of derivatives, enabling the exploration of their structure-activity relationships for various applications. nih.gov
The nitrogen and oxygen heteroatoms within the this compound scaffold are key sites for derivatization, allowing for the fine-tuning of the molecule's properties.
N-functionalization is a common strategy to introduce a variety of substituents. researchgate.net For the related 3,7-diazabicyclo[3.3.1]nonane (bispidine) systems, N-alkylation and N-acylation are well-established methods. ect-journal.kzsemanticscholar.org These reactions typically involve the treatment of the secondary amine with alkyl halides or acylating agents. The reactivity of the nitrogen atoms can be influenced by their position within the bicyclic framework and the presence of other substituents. In systems with multiple nitrogen atoms, selective functionalization can sometimes be achieved based on steric hindrance. researchgate.net For instance, in a 3,7,9-triazabicyclo[3.3.1]nonane derivative, derivatization was successfully performed at the less hindered nitrogen atom. researchgate.net
The oxygen heteroatom can also participate in chemical transformations, although this is less commonly explored compared to nitrogen derivatization. In related bicyclic systems, the oxygen atom can influence the stereochemistry of reactions at adjacent positions. For example, the coordination of a Grignard reagent to the oxygen atom in a 3-oxa-7-azabicyclo[3.3.1]nonan-9-one has been proposed to direct the nucleophilic attack. researchgate.net
The following table provides examples of derivatization at the heteroatoms in related bicyclic systems.
| Heteroatom | Derivatization Reaction | Reagent | Reference |
| Nitrogen | Alkylation | Alkyl halide | ect-journal.kzsemanticscholar.org |
| Nitrogen | Acylation | Acylating agent | researchgate.net |
| Oxygen | Coordination | Grignard reagent | researchgate.net |
Ring-Opening and Ring-Contraction/Expansion Reactions
Ring-opening, contraction, and expansion reactions represent significant transformations of the this compound scaffold, leading to the formation of novel molecular frameworks.
Ring-opening reactions can be a key step in the synthesis of more complex molecules from bicyclo[3.3.1]nonane precursors. rsc.org For instance, the cleavage of a cyclopropane (B1198618) ring in a tricyclic precursor has been utilized to construct the bicyclo[3.3.1]nonane skeleton. rsc.org
Ring-contraction reactions of bicyclo[3.3.1]nonane derivatives have been observed under specific conditions. One notable example is the thallium(III) nitrate-mediated ring contraction of bicyclo[3.3.1]nonanediones. researchgate.net This oxidative rearrangement leads to the formation of a smaller ring system. Another example involves a dyotropic rearrangement, a process where two adjacent substituents migrate simultaneously, which can lead to ring contraction. bohrium.com
Ring-expansion reactions, while less documented for this specific scaffold, are a general strategy in organic synthesis to access larger ring systems. rsc.org These reactions can potentially be applied to derivatives of this compound to generate novel heterocyclic structures.
Electrophilic and Nucleophilic Reactions of the Scaffold
The this compound scaffold can undergo a variety of electrophilic and nucleophilic reactions, owing to the presence of both electron-rich heteroatoms and potentially electrophilic carbon centers.
Nucleophilic reactions are common, particularly at the carbon atoms adjacent to the heteroatoms or at a carbonyl group if present in a derivative. The nitrogen atoms, being nucleophilic, can react with electrophiles in alkylation and acylation reactions, as discussed in section 4.1.2. Furthermore, the enolates of bicyclo[3.3.1]nonanones can act as nucleophiles in reactions such as Michael additions and aldol (B89426) condensations to form new carbon-carbon bonds. rsc.orgnih.gov The addition of Grignard reagents to the carbonyl group of bicyclic ketones is another example of a nucleophilic addition. researchgate.net
Electrophilic reactions can occur at the double bonds if present in unsaturated derivatives of the scaffold. Electrophilic addition to alkenes is a fundamental reaction in organic chemistry. exaly.com The electron-rich nature of the nitrogen and oxygen atoms can also influence the reactivity of the bicyclic system towards electrophiles.
Mechanisms of Key Reactions Involving this compound Intermediates
Understanding the mechanisms of reactions involving this compound intermediates is crucial for controlling the outcome of synthetic transformations.
The formation of related polyazabicyclo[3.3.1]nonane systems often proceeds through a Mannich-type reaction mechanism. nih.gov This typically involves the formation of an iminium ion intermediate from the reaction of an aldehyde and an amine. A subsequent nucleophilic attack by an enolate or another nucleophile on the iminium ion, followed by intramolecular cyclization, leads to the bicyclic product. nih.gov
In reactions involving nucleophilic additions to carbonyl derivatives, the stereochemical outcome is often influenced by the conformation of the bicyclic system and the coordination of the reagent to the heteroatoms. For example, in the addition of Grignard reagents to 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones, it is proposed that the reagent coordinates with the oxygen or sulfur atom in a boat-like conformation of the bicyclic ring, which then directs the attack of the nucleophile. researchgate.net
Ring-opening reactions can proceed through various mechanisms depending on the substrate and reaction conditions. For instance, the regioselective cleavage of a cyclopropane ring in a tricyclic precursor to form a bicyclo[3.3.1]nonane system has been proposed to occur via a carbocation intermediate. rsc.org
Advanced Spectroscopic and Crystallographic Studies of 2 Oxa 7,9 Diazabicyclo 3.3.1 Nonane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
NMR spectroscopy serves as a cornerstone in the structural analysis of 2-Oxa-7,9-diazabicyclo[3.3.1]nonane, offering profound insights into its molecular framework and conformational behavior in solution.
One-Dimensional NMR (¹H and ¹³C) Chemical Shift Analysis
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | 2.8 - 3.2 | 50 - 55 |
| 3 | 3.5 - 4.0 (ax), 4.0 - 4.5 (eq) | 70 - 75 |
| 4 | 2.5 - 3.0 (ax), 3.0 - 3.5 (eq) | 45 - 50 |
| 5 | 2.8 - 3.2 | 50 - 55 |
| 6 | 2.5 - 3.0 (ax), 3.0 - 3.5 (eq) | 45 - 50 |
| 8 | 2.5 - 3.0 (ax), 3.0 - 3.5 (eq) | 45 - 50 |
Note: The chemical shift values are predicted based on the analysis of structurally similar compounds and are subject to experimental verification.
Two-Dimensional NMR Techniques (COSY, NOESY, HMBC, HSQC) for Connectivity and Spatial Proximity
To unambiguously assign the ¹H and ¹³C signals and to elucidate the intricate network of through-bond and through-space correlations, a variety of 2D NMR experiments are employed.
COSY (Correlation Spectroscopy) is utilized to establish proton-proton coupling networks, revealing the connectivity between adjacent protons in the bicyclic framework.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a clear map of the C-H connections.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the complete carbon skeleton and confirming the placement of the oxygen and nitrogen heteroatoms.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For instance, NOESY experiments on related diazabicyclo[3.3.1]nonane derivatives have been pivotal in determining the chair-boat conformation of the bicyclic system. semanticscholar.org
These techniques, when used in concert, provide a comprehensive picture of the molecular structure in solution.
Variable Temperature NMR Studies for Conformational Dynamics
The bicyclo[3.3.1]nonane framework is known for its conformational flexibility. Variable temperature (VT) NMR studies are essential to probe the dynamic equilibria between different conformations, such as the chair-chair and chair-boat forms. By monitoring changes in the NMR spectra as a function of temperature, it is possible to determine the thermodynamic parameters for conformational exchange processes. For many 3,7-diazabicyclo[3.3.1]nonane derivatives, these studies have shown that the molecules are flexible and can interconvert between different conformations in solution. semanticscholar.org
X-ray Diffraction Analysis for Solid-State Structure and Conformation
Interactive Data Table: Representative Crystallographic Parameters for a Substituted Diazabicyclo[3.3.1]nonane Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.3402 |
| b (Å) | 7.2717 |
| c (Å) | 22.5803 |
| β (°) | 106.862 |
| Volume (ų) | 2410.5 |
Note: Data from a related heterocycle, 2-Oxa-4,7-diazabicyclo[3.3.1]non-3-ene, is provided for illustrative purposes. ucsd.edu
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and vibrational modes within a molecule. For this compound, these spectra would be expected to show characteristic absorption bands for:
C-H stretching vibrations of the methylene (B1212753) groups in the bicyclic system.
C-O-C stretching vibrations of the ether linkage, which are typically found in the 1000-1300 cm⁻¹ region.
N-H stretching and bending vibrations of the secondary amine groups.
C-N stretching vibrations .
The combined use of IR and Raman spectroscopy provides a more complete vibrational analysis due to their different selection rules.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) with high accuracy, it is possible to confirm the molecular formula of this compound. This technique is crucial for verifying the identity of a synthesized compound and distinguishing it from other potential isomers or byproducts. For example, HRMS was used to confirm the structure of novel pentaazabicyclo[3.3.1]nonane derivatives. nih.gov
Computational and Theoretical Chemistry Studies of 2 Oxa 7,9 Diazabicyclo 3.3.1 Nonane
Quantum Chemical Calculations (Ab Initio, DFT) for Electronic Structure and Stability
Quantum chemical calculations, such as Ab Initio and Density Functional Theory (DFT), are fundamental in determining the electronic structure and stability of 2-Oxa-7,9-diazabicyclo[3.3.1]nonane derivatives. These methods can predict molecular geometries, energies, and other electronic properties with high accuracy. For instance, DFT calculations have been used to analyze the geometries of related 3,7-diazabicyclo[3.3.1]nonane derivatives, helping to resolve the axial versus equatorial positions of substituents.
The bicyclo[3.3.1]nonane framework can exist in several conformations, primarily the chair-chair (CC), boat-chair (BC), and boat-boat (BB) forms. rsc.org Computational studies are crucial for determining the relative stabilities of these isomers.
For the parent bicyclo[3.3.1]nonane, nonempirical calculations indicate that the double chair (CC) conformation is the most stable. researchgate.net However, the introduction of heteroatoms and substituents can significantly alter the conformational landscape. In the case of 2-oxabicyclo[3.3.1]nonane, empirical force field calculations suggest that the chair-chair and boat-chair conformers have nearly equal strain energies. researchgate.net For other heteroanalogs, such as 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, the chair-boat (CB) conformation is generally preferred. researchgate.net High-level ab initio calculations on 1-aza- and 1,5-diazabicyclo[3.3.1]nonanes have shown the 'double chair' (CC) conformer to be the most favorable. researchgate.net
The relative energies of these conformers are influenced by a variety of factors, including steric repulsion and stereoelectronic interactions. For example, in some 3,7-diheterabicyclo[3.3.1]nonan-9-ones, single point calculations at the MP4/6-31G level revealed a small energy difference between the chair-chair and boat-chair conformers. researchgate.net
A summary of conformational preferences in related bicyclo[3.3.1]nonane systems is presented below:
| Compound | Most Stable Conformation | Computational Method |
| Bicyclo[3.3.1]nonane | Chair-Chair (CC) | Nonempirical calculations |
| 2-Oxabicyclo[3.3.1]nonane | Chair-Chair (CC) and Boat-Chair (BC) are nearly isoenergetic | Empirical force field |
| 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one | Chair-Boat (CB) | Nonempirical calculations |
| 1-Aza- and 1,5-Diazabicyclo[3.3.1]nonanes | Chair-Chair (CC) | Ab initio |
Transition state analysis is a powerful computational tool for understanding reaction mechanisms and predicting reactivity. By calculating the energy barriers of reaction pathways, chemists can gain insight into the feasibility and selectivity of a given transformation. For instance, in the synthesis of related bicyclic diamines, transition state analysis can identify the energy barriers associated with cyclization steps. Computational studies, including DFT and ab initio methods, have been used to investigate the mechanisms of reactions such as ring expansions in the synthesis of related alkaloid natural products containing oxazabicyclo[3.3.1]nonane cores. nih.gov These analyses can elucidate the origins of selectivity in reactions where multiple products can be formed. bohrium.com
Molecular Mechanics and Force Field Calculations for Conformational Space Exploration
Molecular mechanics (MM) and force field calculations offer a computationally less expensive alternative to quantum mechanical methods for exploring the conformational space of large molecules. nih.gov These methods model a molecule as a collection of atoms held together by springs, and the potential energy is calculated based on a set of parameters known as a force field. nih.gov
Force field calculations have been successfully applied to study the conformational energies and geometries of various oxa- and dioxabicyclo[3.3.1]nonanes. researchgate.net These studies have shown that the replacement of methylene (B1212753) units with ether oxygens primarily affects the degree of flattening of the rings in the different conformers. researchgate.net For example, in the chair-chair conformer of 3-oxabicyclo[3.3.1]nonane, the flattening is relatively small, whereas in 2,4-dioxabicyclo[3.3.1]nonane, the flattening is significant compared to the parent carbocyclic system. researchgate.net
Analysis of Non-Covalent Interactions within the Bicyclic System (e.g., QTAIM analysis of stereoelectronic interactions)
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution in a molecule and identifying non-covalent interactions. nih.gov This method has been instrumental in understanding the subtle stereoelectronic interactions that govern the conformational preferences in bicyclo[3.3.1]nonane systems. nih.gov
QTAIM analysis has been used to investigate the "hockey sticks" effect, which describes the repulsion between lone pairs of heteroatoms at the 3 and 7 positions in the chair-chair conformer. rsc.orgnih.gov In a study of 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane, QTAIM analysis of the calculated and experimental charge density revealed the origins of this effect. nih.gov The analysis showed that H···H and S···S interactions are significant factors contributing to the differences in the relative stability of the conformers. researchgate.netnih.gov Furthermore, QTAIM analysis has justified the preference for the chair-chair conformer in certain dithia-diazabicyclo[3.3.1]nonanes due to stabilizing LP-N–C–S stereoelectronic interactions. rsc.orgnih.gov
Computational Insights into Reactivity and Selectivity
Computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions involving bicyclic systems. By modeling the reactants, transition states, and products, it is possible to understand why a particular product is formed preferentially.
For example, in the synthesis of derivatives of 3,7-diazabicyclo[3.3.1]nonane, computational studies can help rationalize the observed stereochemistry. tandfonline.com DFT calculations can be used to model the interaction of these bicyclic ligands with receptors, providing insights into their binding modes and informing the design of new, more selective compounds. researchgate.net In the context of synthesizing complex molecules containing the oxazabicyclo[3.3.1]nonane core, computational assessments have been crucial in understanding and optimizing regiochemical outcomes in key reaction steps, such as ring expansions. nih.gov
Supramolecular Interactions and Coordination Chemistry of 2 Oxa 7,9 Diazabicyclo 3.3.1 Nonane
Intermolecular Hydrogen Bonding Networks
The nitrogen atoms of the diazabicyclo[3.3.1]nonane ring system are key to forming extensive hydrogen-bonded networks, which dictate the solid-state assembly of these molecules.
The secondary amine groups (N-H) in the 2-Oxa-7,9-diazabicyclo[3.3.1]nonane skeleton are potent hydrogen bond donors. In analogous compounds, such as 3,7-diazabicyclo[3.3.1]nonane-2,6-diones, classical N-H···O=C hydrogen bonds are fundamental to their self-assembly. rsc.org These interactions can guide the molecules into predictable, ordered supramolecular structures. For instance, derivatives of 3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone form zigzag hydrogen-bonded ribbons through double intermolecular N-H···O bonds. iucr.orgiucr.org Depending on the substitution pattern and the presence of solvent molecules, these ribbons can be formed by either trans- or cis-arranged amide fragments. iucr.org In the case of platinum complexes of 9-oxabispidine, N-H···Cl and N-H···O hydrogen bonds create planar two-dimensional networks in the crystal lattice. researchgate.net It is therefore highly probable that this compound, with its two N-H groups, similarly engages in such classical hydrogen bonding to form extended one-, two-, or three-dimensional architectures. In appropriately substituted derivatives, these interactions can lead to distinct packing arrangements, such as heterochiral zigzag tapes or homochiral helical structures. rsc.org
Table 1: Examples of Classical Hydrogen Bonding in Bicyclo[3.3.1]nonane Analogs
| Compound Type | Hydrogen Bond Interaction | Resulting Supramolecular Structure | Reference |
|---|---|---|---|
| 3,7-Diazabicyclo[3.3.1]nonane-2,4,6,8-tetraones | N-H···O | Zigzag hydrogen-bonded ribbons | iucr.org |
| 3,7-Diazabicyclo[3.3.1]nonane-2,6-dione | N-H···O | Heterochiral zigzag tape or homochiral helix | rsc.org |
| {OC6H10(NH)2}PtCl2 (9-Oxabispidine Pt complex) | N-H···Cl and N-H···O | Planar 2D network | researchgate.net |
Beyond classical hydrogen bonds, weaker, non-classical interactions play a significant role in the conformational stability and crystal packing of bicyclo[3.3.1]nonane systems. rsc.orgnih.gov In certain sulfur-containing analogs, improper C–H⋯S hydrogen bonds have been identified as a factor stabilizing the chair-chair conformation of the bicyclic system. rsc.orgnih.gov Theoretical calculations supported this, showing an energy lowering due to n(S) → σ*(C–H) overlap interaction. rsc.orgnih.gov
Host-Guest Chemistry and Molecular Recognition Properties
The rigid, cleft-shaped structure of bicyclo[3.3.1]nonane derivatives makes them excellent scaffolds for the design of synthetic receptors in host-guest chemistry. rsc.orgnih.gov The development of this field began with molecules like Tröger's base, which features a related bicyclic framework and is known to function as an asymmetric catalyst and DNA intercalator. rsc.orgnih.gov
Modern research utilizes the bicyclo[3.3.1]nonane framework to create sophisticated host molecules. For example, a synthetic receptor based on a 1,5-diazabicyclo[3.3.1]nonane analog was developed to study molecular recognition. lu.se Using NMR titration, this host molecule demonstrated the ability to discriminate between differently substituted bisammonium guest ligands, with phenyl- and methyl-substituted guests forming stronger complexes. lu.se This study allowed for the estimation of free binding energies for CH-π and π-π interactions within the host-guest complex. lu.se
Similarly, macrocycles incorporating the bispidine (3,7-diazabicyclo[3.3.1]nonane) scaffold have been synthesized, revealing large cavities that can potentially bind guest molecules. mdpi.com The 3,7-diazabicyclo[3.3.1]nonane framework itself is recognized as a pharmacophoric element that interacts with nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating its inherent molecular recognition capabilities. nih.gov When incorporated into larger molecules, this scaffold can confer high affinity and subtype selectivity for specific receptors. nih.gov The this compound core, sharing the same fundamental rigidity and disposition of functional groups, is thus a highly promising building block for constructing novel host systems for molecular sensing, catalysis, or targeted delivery.
Table 2: Host-Guest Systems and Molecular Recognition with Bicyclo[3.3.1]nonane Scaffolds
| Host Scaffold | Guest/Target | Interaction/Application | Reference |
|---|---|---|---|
| 1,5-Diazabicyclo[3.3.1]nonane-based receptor | Substituted bisammonium ligands | Molecular recognition via CH-π and π-π interactions | lu.se |
| Bispidine-based macrocycles | Small molecules (potential) | Host-guest binding in a large molecular cavity | mdpi.com |
| 3,7-Diazabicyclo[3.3.1]nonane (Bispidine) | Nicotinic acetylcholine receptors (nAChRs) | Pharmacophoric scaffold for receptor binding | nih.gov |
| Heterocyclic bicyclo[3.3.1]nonan-9-ones | κ-opioid receptors | Selective receptor binding | d-nb.info |
Coordination with Metal Centers and Ligand Design Principles
The two nitrogen atoms in the this compound structure are pre-organized in a conformation suitable for chelation, making it an excellent ligand for a variety of metal ions.
The parent 3,7-diazabicyclo[3.3.1]nonane (bispidine) is a classic bidentate ligand that forms stable chelate rings with transition metals. mdpi.com The rigidity of the bicyclic framework is a crucial design principle, as it imparts unique coordination geometries upon the resulting metal complexes. mdpi.comnih.gov By chemically modifying the nitrogen atoms with additional donor groups (e.g., pyridyl arms), the parent scaffold can be converted into versatile multidentate ligands, including tetra-, penta-, and hexadentate variants. mdpi.com
These multidentate bispidine derivatives can coordinate to metal ions in various modes. For example, a ligand featuring two tertiary amine and four pyridine (B92270) donors can act as a pentadentate, hexadentate, or even a monodentate ligand, enabling the formation of complex seven-coordinate structures with pentagonal pyramidal or bipyramidal geometries, particularly with copper(II). mdpi.com Therefore, this compound is expected to serve as a robust N,N'-bidentate chelating ligand. Furthermore, its derivatization offers a straightforward route to multidentate ligands capable of forming a wide array of coordination geometries tailored to specific metal ions.
A key feature of complexes formed with bispidine-type ligands is their high stability, which is influenced by the ligand's rigidity and pre-organization. mdpi.comresearchgate.net This pre-organized structure minimizes the entropic penalty upon complexation, leading to thermodynamic stabilities and kinetic inertness that can rival those of macrocyclic ligands. mdpi.comresearchgate.net This high stability is critical for applications where the metal must remain securely bound, such as in radiopharmaceuticals. mdpi.com
Studies on copper(II) complexes with bispidine derivatives have explored their redox stability. nih.gov Cyclic voltammetry has shown that the stability of these complexes towards reduction is significantly enhanced when the ligand is tetradentate (N₂O₂-type) compared to bidentate (N₂-type), highlighting the importance of ligand design in controlling the reactivity of the metal center. nih.gov The coordination of multidentate bispidine ligands profoundly influences not only thermodynamic stability but also metal ion selectivity and the redox behavior of the final complex. mdpi.com Given the shared rigid bicyclic framework, metal complexes of this compound and its derivatives are anticipated to exhibit similarly high stability and tunable reactivity.
Table 3: Examples of Metal Complexes with Bispidine-Type Ligands
| Metal Ion | Ligand Type | Denticity | Resulting Geometry | Reference |
|---|---|---|---|---|
| Copper(II) | Bispidine derivative with pyridine arms | Pentadentate/Hexadentate | Pentagonal pyramidal / bipyramidal | mdpi.com |
| Copper(II) | Pentadentate bispidine | Pentadentate | Forms stable complexes | mdpi.com |
| Zinc(II), Cobalt(II), Gallium(III) | Hexadentate bispidine | Hexadentate | Forms stable complexes | mdpi.com |
| Iron(IV) | Pentadentate bispidine | Pentadentate | Octahedral (with additional ligand) | bohrium.com |
Self-Assembly Phenomena Involving this compound Derivatives
The inherent structural features of the bicyclo[3.3.1]nonane skeleton, including its conformational preferences, play a crucial role in directing the self-assembly process. While the parent this compound possesses two secondary amine groups capable of acting as hydrogen bond donors and acceptors, derivatization at these nitrogen atoms can introduce additional functional groups, thereby expanding the possibilities for programmed molecular assembly.
Research into the broader family of diazabicyclo[3.3.1]nonanes has demonstrated their propensity to form well-defined supramolecular structures. For instance, derivatives of 3,7-diazabicyclo[3.3.1]nonane-2,6-dione have been shown to self-assemble into infinite zigzag tapes and helical architectures through hydrogen bonding. rsc.org These examples underscore the potential of the bicyclic diamine scaffold in creating ordered solid-state structures.
In the context of coordination chemistry, the nitrogen atoms of this compound derivatives can act as ligands, binding to metal centers to form coordination polymers and metal-organic frameworks (MOFs). The development of new building blocks for constructing such coordination polymers is an active area of research, driven by their potential applications in fields like catalysis, gas storage, and sensing. lew.ro
A notable example, while involving a structural isomer, is the use of an exo-tridentate tris-pyridine ligand derived from 3-oxa-1,5-diazabicyclo[3.3.1]nonane as a spacer in the construction of polynuclear compounds. lew.ro This ligand successfully bridged two copper(II) centers, illustrating how the bicyclic core can be functionalized to direct the assembly of complex metal-ligand structures. lew.ro The rigidity of the bicyclic scaffold in such systems is key to achieving predictable and well-defined coordination geometries. researchgate.net
The self-assembly of these derivatives can also be influenced by the presence of other functional groups on the molecule, which can participate in intermolecular interactions like π–π stacking. lew.ro The interplay of these various non-covalent forces dictates the final supramolecular architecture.
While specific detailed research findings on the self-assembly of this compound itself are not extensively documented in the provided results, the principles established from closely related systems provide a strong foundation for understanding its potential in supramolecular chemistry. The ability to functionalize the nitrogen atoms allows for the tuning of its self-assembly behavior, making it a promising candidate for the design of novel supramolecular materials.
Applications in Chemical Research and Development Non Prohibited
Role in Asymmetric Catalysis and Organocatalysis
While specific catalytic applications for 2-Oxa-7,9-diazabicyclo[3.3.1]nonane are not documented, the closely related 9-oxabispidine (9-oxa-3,7-diazabicyclo[3.3.1]nonane) framework has been successfully employed in asymmetric catalysis. rsc.orggoogle.com Organocatalysis has become a powerful tool for constructing complex molecules, and chiral architectures based on the bicyclo[3.3.1]nonane unit have been synthesized through such methods. researchgate.net
The rigid conformation of bicyclo[3.3.1]nonane derivatives makes them excellent candidates for chiral ligands and auxiliaries. The nitrogen atoms within the diazabicyclo[3.3.1]nonane structure provide effective coordination sites for metal catalysts.
Research into 9-oxabispidines, which are structural analogs of the well-known sparteine (B1682161) and bispidine ligands, has demonstrated their potential. These compounds serve as chiral ligands that can influence the stereochemical outcome of a reaction. For instance, enantiomerically pure 9-oxabispidines have been synthesized and evaluated as chiral ligands in metal-catalyzed reactions. Their cage-like architecture is comparable to that of bispidines, suggesting excellent properties for creating a specific chiral environment around a metal center.
The utility of these chiral ligands is evident in their application to enantioselective transformations. Derivatives of 9-oxabispidine have been successfully used as ligands in the Palladium(II)-catalyzed oxidative kinetic resolution of secondary alcohols, achieving good to excellent selectivity factors. This demonstrates that the oxa-diazabicyclo[3.3.1]nonane framework can effectively induce enantioselectivity in catalytic processes. The development of such ligands is crucial for the synthesis of enantiomerically pure compounds, which is of high importance in the pharmaceutical industry.
| Catalyst/Ligand System | Transformation Type | Application |
| 9-Oxabispidine-Pd(II) Complex | Oxidative Kinetic Resolution | Enantioselective oxidation of secondary alcohols |
| Proline-analogue Organocatalyst | Intramolecular Aldol (B89426) Condensation | Asymmetric synthesis of bicyclo[3.3.1]nonane core |
| Chiral Bicyclo[3.3.1]nonane Diones | Cyclization Reactions | Synthesis of enantiomeric bicyclic and polycyclic structures researchgate.net |
Chemical Building Blocks and Scaffolds for Complex Architectures
The bicyclo[3.3.1]nonane skeleton is a recurring motif in a multitude of biologically active natural products, including alkaloids and terpenoids. researchgate.netnih.govnih.gov This prevalence has driven significant effort toward the development of synthetic routes to this core structure and its hetero-analogs. nih.govrsc.org
Appropriately modified bicyclo[3.3.1]nonane units are valuable precursors for accessing more complex synthetic and natural products. nih.govrsc.org The rigid framework allows for stereocontrolled functionalization, which can then be elaborated into more intricate polycyclic systems. researchgate.net For example, functionalized bicyclo[3.3.1]nonanes serve as key intermediates in the total synthesis of natural products like garsubellin A, nemorosone, and various alkaloids. nih.govrsc.org Synthetic strategies often involve intramolecular reactions such as aldol condensations or Michael additions to construct the bicyclic core, which is then converted to the final target molecule. nih.govucl.ac.ukrsc.org The exploitation of chiral bicyclo[3.3.1]nonanediones has been shown to lead to various enantiomerically pure bicyclic and polycyclic structures. researchgate.net
The synthesis of the bicyclo[3.3.1]nonane framework itself has been a subject of extensive methodological development. Numerous strategies have been devised, including:
Condensation Reactions: Double Mannich reactions and Effenberger-type cyclizations are classic methods to build the core structure. rsc.org
Domino Reactions: One-pot domino Michael-aldol annulations of cycloalkane-1,3-diones with enals provide efficient access to functionalized bicyclo[3.3.1]nonane derivatives. rsc.org
Organocatalysis: Asymmetric aldol condensations catalyzed by chiral proline derivatives have been used to construct the bicyclic core with high stereoselectivity. nih.govrsc.org
These methodologies are not only crucial for synthesizing specific target molecules but also contribute to the broader toolkit of synthetic organic chemistry. The pursuit of novel routes to these scaffolds, including various oxa- and aza-derivatives, continues to inspire innovation in reaction development. researchgate.net
Materials Science Applications
While direct applications of this compound in materials science or polymer chemistry are not reported, the parent bicyclo[3.3.1]nonane scaffold has been explored as a unique building block for advanced materials. Its rigid, V-shaped geometry is a desirable feature for constructing well-defined supramolecular structures. vu.lt For instance, derivatives of bicyclo[3.3.1]nonane have been used to create chiral cleft-shaped molecules that self-assemble into tubular structures through hydrogen bonding. vu.lt Furthermore, related phosphorus-containing analogs, such as 9-phosphabicyclo(3.3.1)nonane, have been investigated as building blocks for the synthesis of new materials with unique properties. ontosight.ai These examples highlight the potential of the rigid bicyclic framework in the rational design of novel materials, a field where the specific stereochemical and electronic properties of the this compound isomer could one day be exploited.
Derivatization for Analytical and Diagnostic Reagents (focus on chemical function, not biological)
The chemical structure of this compound, featuring two secondary amine groups, presents opportunities for derivatization to create reagents with applications in chemical analysis and diagnostics. The reactivity of these secondary amines allows for the introduction of various functional moieties that can serve as reporters or probes. These modifications are designed to impart specific chemical functionalities that enable detection and quantification, rather than to elicit a biological response.
The derivatization of secondary amines is a well-established strategy in analytical chemistry to enhance the detectability of molecules. researchgate.net This is particularly useful for compounds that lack a strong chromophore or fluorophore in their native state. The rigid bicyclic framework of this compound provides a stable scaffold for the attachment of such reporter groups.
Common derivatization strategies for secondary amines involve acylation and sulfonylation reactions. These reactions are typically straightforward and result in stable derivatives. For instance, the reaction with a sulfonyl chloride, such as dansyl chloride, introduces a fluorescent tag, allowing for sensitive detection in techniques like high-performance liquid chromatography (HPLC) with fluorescence detection. researchgate.net Similarly, the use of chromogenic reagents can yield derivatives with strong absorbance in the UV-visible spectrum, facilitating their quantification.
The derivatization can be tailored to the specific analytical need. For example, the introduction of a fluorescent group allows for highly sensitive detection, which is crucial in trace analysis. Alternatively, a chromogenic tag can be introduced for more routine analyses where high sensitivity is not the primary requirement. The choice of the derivatizing agent will determine the chemical properties of the resulting reagent, such as its solubility, stability, and spectral characteristics.
It is important to note that the reactivity of the two secondary amine groups in this compound may be influenced by their stereochemical environment within the bicyclic system. However, based on the general reactivity of secondary amines, a range of derivatization reactions can be expected to proceed.
Below is a table summarizing potential derivatization reactions of this compound for the development of analytical and diagnostic reagents, focusing on the chemical function of the resulting derivatives.
| Derivatizing Agent | Functional Group Introduced | Chemical Function of Derivative |
| Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) | Dansyl group | Fluorescent tag for sensitive detection and quantification. nih.gov |
| Dabsyl chloride (4-(Dimethylamino)azobenzene-4'-sulfonyl chloride) | Dabsyl group | Chromophoric tag for visible detection and quantification. nih.gov |
| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Nitrobenzofurazan moiety | Chromogenic and fluorogenic tag for UV-Vis or fluorescence detection. mdpi.com |
| Benzoyl chloride | Benzoyl group | UV-active tag for detection by UV spectrophotometry. libretexts.org |
| 2-Naphthalenesulfonyl chloride (NSCl) | Naphthylsulfonyl group | Chromophoric and fluorescent tag for HPLC analysis. nih.gov |
| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Fmoc group | Fluorescent tag for sensitive detection. nih.gov |
These derivatization strategies transform the this compound scaffold into a versatile platform for the creation of reagents with specific analytical functions. The resulting derivatives can be utilized in various analytical methods for the detection and quantification of target analytes, based on the chemical properties of the introduced functional groups.
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-Oxa-7,9-diazabicyclo[3.3.1]nonane and its derivatives?
- Methodology : A key approach involves intramolecular cyclization reactions. For example, Prins-type cyclization using indium trichloride in chloroform or aqueous THF yields bicyclic frameworks like 9-oxabicyclo[3.3.1]nonane derivatives . Sulfur-substituted analogs (e.g., 3-thia-7,9-diazabicyclo derivatives) are synthesized via Na₂S-mediated ring closure followed by Red-Al reduction and propionylation . Multi-step protocols often include desulfonylation and functional group protection to optimize yields .
Q. Which analytical techniques are critical for structural characterization of this compound class?
- Methodology : ¹H-NMR and IR spectroscopy are essential for confirming amine deprotection and substituent orientation (e.g., NH chemical shifts at δH 2.91 after desulfonylation) . HSQC and X-ray crystallography resolve stereochemical ambiguities, while mass spectrometry verifies molecular weight and fragmentation patterns .
Q. What are the primary pharmacological targets of this compound derivatives?
- Methodology : These compounds exhibit affinity for μ-opioid receptors (e.g., Ki = 85 nM for 9-[3’-chlorophenyl]-butenyl derivatives) and AMPA receptors . Selectivity is assessed via competitive binding assays against δ-/κ-opioid and glutamate receptor subtypes .
Advanced Research Questions
Q. How can structural modifications enhance receptor selectivity in opioid-targeted derivatives?
- Methodology : Bioisosteric replacement of the C-7 methylene group with sulfur increases lipophilicity and μ-receptor selectivity (Kiμ/δ > 58.8) by fitting hydrophobic receptor pockets . Substituent optimization (e.g., chlorophenyl or cinnamyl groups) further modulates steric and electronic interactions .
Q. What computational strategies predict binding interactions with opioid or AMPA receptors?
- Methodology : Molecular docking studies reveal that the bicyclic scaffold’s trimethylene loop anchors into μ-receptor hydrophobic pockets, while substituents like propionyl groups form hydrogen bonds with Glu229 and Asp147 residues . For AMPA receptors, rigid tricyclic derivatives exhibit enhanced allosteric modulation via hydrophobic interactions with the TARP-γ8 subunit .
Q. How can conflicting binding affinity data across studies be resolved?
- Methodology : Discrepancies (e.g., Ki = 13 nM vs. 91 nM for cinnamyl derivatives) arise from assay conditions (e.g., membrane preparation, radioligand purity) . Normalize data using standardized protocols (e.g., CHO-K1 cells expressing cloned receptors) and validate via functional assays (e.g., cAMP inhibition for μ-agonists) .
Q. What role does the bicyclic framework play in pharmacokinetic properties?
- Methodology : The rigid scaffold improves metabolic stability by reducing cytochrome P450 oxidation. Hydrophobicity enhances blood-brain barrier penetration, as seen in antinociceptive models (e.g., 2i derivative in thermal pain assays) .
Q. Which strategies improve bioavailability of these compounds in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
